molecular formula C21H27NO4 B12329430 Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B12329430
M. Wt: 357.4 g/mol
InChI Key: HRMSHXNNBBQIRL-FYWRMAATSA-N
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Description

Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique structure that includes a spiro linkage between an indene and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, including the formation of the spiro linkage and the introduction of the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain groups with others, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethylidene)-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is unique due to its spiro linkage and the combination of indene and piperidine rings. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications that similar compounds may not fulfill.

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)spiro[2H-indene-1,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C21H27NO4/c1-20(2,3)26-19(24)22-11-9-21(10-12-22)14-15(13-18(23)25-4)16-7-5-6-8-17(16)21/h5-8,13H,9-12,14H2,1-4H3/b15-13+

InChI Key

HRMSHXNNBBQIRL-FYWRMAATSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C/C(=C\C(=O)OC)/C3=CC=CC=C23

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=CC(=O)OC)C3=CC=CC=C23

Origin of Product

United States

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